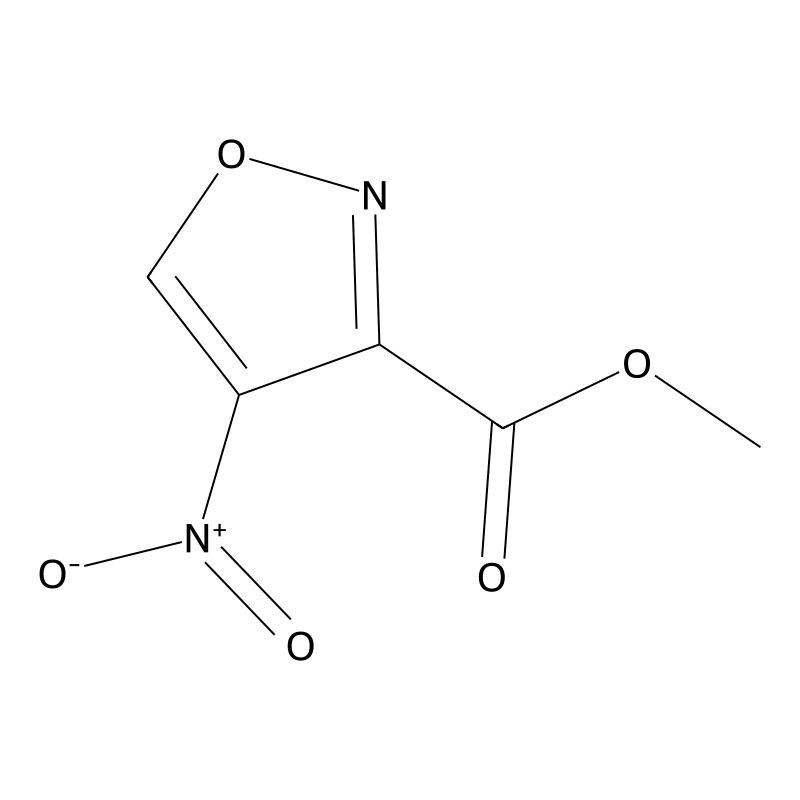

Methyl 4-nitro-1,2-oxazole-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 4-nitro-1,2-oxazole-3-carboxylate is a heterocyclic organic compound characterized by its oxazole ring structure, which includes a nitro group at the 4-position and a carboxylate ester functional group at the 3-position. The molecular formula for this compound is , and it has a molecular weight of approximately 172.10 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features that confer specific chemical reactivity and biological activity.

Methyl 4-nitro-1,2-oxazole-3-carboxylate can undergo various chemical transformations:

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium on carbon catalyst. This reaction typically yields methyl 4-amino-1,2-oxazole-3-carboxylate.

- Substitution: The nitro group can also participate in nucleophilic substitution reactions, where it may be replaced by other functional groups, leading to various substituted oxazole derivatives.

- Hydrolysis: Under acidic or basic conditions, the ester group can hydrolyze to form the corresponding carboxylic acid, specifically 4-nitro-1,2-oxazole-3-carboxylic acid.

The synthesis of methyl 4-nitro-1,2-oxazole-3-carboxylate typically involves the nitration of methyl 1,2-oxazole-3-carboxylate. The process can be conducted using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to manage the exothermic nature of the reaction. The nitration step is crucial for introducing the nitro group into the oxazole ring.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for scale. This involves using industrial-grade reagents and equipment to enhance yield and purity while minimizing by-products .

Methyl 4-nitro-1,2-oxazole-3-carboxylate serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in:

- Pharmaceuticals: As a precursor for synthesizing biologically active compounds.

- Agricultural Chemicals: Potentially as an active ingredient in agrochemicals due to its reactivity.

The compound's versatility in chemical transformations makes it valuable in developing new materials and compounds with desired properties.

Several compounds share structural similarities with methyl 4-nitro-1,2-oxazole-3-carboxylate. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Methyl 4-nitroisoxazole-3-carboxylate | Isoxazole derivative | Similar structure but contains an isoxazole ring |

| 4-nitro-1,2-oxazole-3-carboxylic acid | Carboxylic acid | The carboxylic acid derivative of the methyl ester |

| Methyl 5-methylisoxazole-3-carboxylate | Isoxazole derivative | Contains a methyl group at the 5-position |

Uniqueness

Methyl 4-nitro-1,2-oxazole-3-carboxylate is distinguished from these similar compounds by its specific substitution pattern on the oxazole ring. This unique arrangement imparts distinct chemical reactivity and potential biological properties that may not be present in its analogs. Its combination of a nitro group and ester functionality enhances its utility as an intermediate in organic synthesis and as a candidate for drug development .